3-(Tert-butyl)-1-methyl-1h-pyrazole-4-thiol
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Overview
Description
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group, a methyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl, methyl, and thiol groups. One common method involves the condensation of hydrazine with a β-diketone to form the pyrazole ring. Subsequent alkylation and thiolation steps introduce the desired substituents. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazole with a thiolating agent such as Lawesson’s reagent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced techniques to ensure high yields and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a thiol group.
Methyl tert-butyl ether: Contains a tert-butyl group but lacks the pyrazole ring and thiol group.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the pyrazole ring and thiol group.
Uniqueness
3-(Tert-butyl)-1-methyl-1H-pyrazole-4-thiol is unique due to the presence of both a thiol group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14N2S |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-thiol |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-6(11)5-10(4)9-7/h5,11H,1-4H3 |
InChI Key |
IKSPYORMIXRYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1S)C |
Origin of Product |
United States |
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